3-Bromo-2-methylpyrazolo[1,5-b]pyridazine
CAS No.: 53902-89-9
Cat. No.: VC5904866
Molecular Formula: C7H6BrN3
Molecular Weight: 212.05
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53902-89-9 |
|---|---|
| Molecular Formula | C7H6BrN3 |
| Molecular Weight | 212.05 |
| IUPAC Name | 3-bromo-2-methylpyrazolo[1,5-b]pyridazine |
| Standard InChI | InChI=1S/C7H6BrN3/c1-5-7(8)6-3-2-4-9-11(6)10-5/h2-4H,1H3 |
| Standard InChI Key | UNXAKLMSJLQAID-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C1Br)C=CC=N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[1,5-b]pyridazine core, a bicyclic system comprising fused pyrazole and pyridazine rings. Bromine substitution at position 3 and a methyl group at position 2 introduce steric and electronic modifications critical for biological interactions. The IUPAC name is 3-bromo-2-methylpyrazolo[1,5-b]pyridazine, with the SMILES notation CC1=NN2C(=C1Br)C=CC=N2.
Table 1: Physicochemical Properties of 3-Bromo-2-methylpyrazolo[1,5-b]pyridazine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | 3-bromo-2-methylpyrazolo[1,5-b]pyridazine |
| InChI Key | UNXAKLMSJLQAID-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The Standard InChI string (InChI=1S/C7H6BrN3/c1-5-7(8)6-3-2-4-9-11(6)10-5/h2-4H,1H3) confirms the structural connectivity.
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous pyridazin-3-one derivatives reveals characteristic carbonyl stretches near 1672 cm⁻¹, though specific data for this brominated variant remain unpublished . Nuclear magnetic resonance (NMR) studies of related compounds show aromatic proton signals between δ 7.50–7.55 ppm in DMSO-d₆, suggesting similar electronic environments for the pyrazolo[1,5-b]pyridazine core .
Synthetic Methodologies
Cycloaddition Approaches
A high-yielding route involves [3 + 2] cycloaddition reactions. For example, treatment of ethynylpyridines with trimethylsilylacetylene under Sonogashira conditions generates intermediates that undergo dipolar cycloaddition with in situ-generated 1-aminopyridinium ions. This method produces 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine derivatives in moderate yields (45–65%) .
Functionalization Strategies
Subsequent nucleophilic aromatic substitution or palladium-catalyzed cross-coupling enables diversification at position 3. For instance, reaction with 4-(trifluoromethyl)phenylboronic acid introduces electron-withdrawing groups that enhance parasitic selectivity .
Table 2: Representative Synthetic Modifications
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N, THF | 58 |
| Suzuki-Miyaura Cross-Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O | 72 |
Biological Activities and Mechanisms
Antitrypanosomal Activity
In a high-throughput screen of 42,444 kinase inhibitors, the pyrazolo[1,5-b]pyridazine scaffold exhibited potent activity against Trypanosoma brucei brucei (EC₅₀ = 0.12 μM). Structural optimization reduced human kinase (GSK-3β, CDK-2, CDK-4) inhibition by >1000-fold while maintaining antitrypanosomal efficacy .
Selectivity Profiling
Compound 23a (R₁ = 4-CF₃Ph, R₂ = NH₂) demonstrated 320-fold selectivity for T. b. brucei over human CDK-2 (EC₅₀ = 38 μM vs. 0.12 μM). Molecular docking studies attribute this to steric complementarity in the parasitic kinase ATP-binding pocket .
Pharmacological Optimization
ADME Properties
Lead optimization focused on improving aqueous solubility and metabolic stability. Introducing polar groups at R₃ increased microsomal stability (CLint < 15 μL/min/mg protein) while maintaining blood-brain barrier penetration (brain/plasma ratio = 0.8) .
Table 3: ADME Parameters for Select Derivatives
| Compound | Microsomal Stability (CLint) | Plasma Protein Binding (%) |
|---|---|---|
| 20g | 12 μL/min/mg | 89 |
| 23a | 18 μL/min/mg | 92 |
In Vivo Efficacy
Future Directions
Current efforts aim to decouple efficacy from toxicity by modifying the pyrimidine hinge-binding motif. Replacement with pyridine analogs maintained antitrypanosomal activity (EC₅₀ = 0.18 μM) while improving therapeutic indices (>500) .
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